molecular formula C14H19ClN4O B13895278 (7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one

Cat. No.: B13895278
M. Wt: 294.78 g/mol
InChI Key: RDOMCFLYXZACAX-JTQLQIEISA-N
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Description

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by its unique structural features, including a chlorine atom at the 2-position, a cyclopentyl group at the 8-position, an ethyl group at the 7-position, and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of substituents: The chlorine, cyclopentyl, ethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while alkylation can be achieved using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pteridine oxides.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridines with various functional groups replacing the chlorine atom.

Scientific Research Applications

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one: shares structural similarities with other pteridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7H-pteridin-6-one

InChI

InChI=1S/C14H19ClN4O/c1-3-10-13(20)18(2)11-8-16-14(15)17-12(11)19(10)9-6-4-5-7-9/h8-10H,3-7H2,1-2H3/t10-/m0/s1

InChI Key

RDOMCFLYXZACAX-JTQLQIEISA-N

Isomeric SMILES

CC[C@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)Cl)C

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)Cl)C

Origin of Product

United States

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